molecular formula C18H20NP B12913379 2-(Diphenylphosphanyl)-N,N-diethylethyn-1-amine CAS No. 54098-18-9

2-(Diphenylphosphanyl)-N,N-diethylethyn-1-amine

Cat. No.: B12913379
CAS No.: 54098-18-9
M. Wt: 281.3 g/mol
InChI Key: YLSDKNCTIBNEOS-UHFFFAOYSA-N
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Description

2-(Diphenylphosphino)-N,N-diethylethynamine is an organophosphorus compound that features a phosphine group attached to an ethynamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphino)-N,N-diethylethynamine typically involves the reaction of diphenylphosphine with an appropriate ethynamine derivative under controlled conditions. One common method involves the use of a base to deprotonate the diphenylphosphine, followed by nucleophilic addition to the ethynamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.

Industrial Production Methods

Industrial production of 2-(Diphenylphosphino)-N,N-diethylethynamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphino)-N,N-diethylethynamine undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The ethynamine backbone can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Reduced phosphine derivatives.

    Substitution: Substituted ethynamine derivatives.

Scientific Research Applications

2-(Diphenylphosphino)-N,N-diethylethynamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: Used in catalysis for various industrial processes, including polymerization and hydrogenation reactions.

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphino)-N,N-diethylethynamine involves its ability to coordinate with metal ions through the phosphine group. This coordination can activate the metal center, facilitating various catalytic processes. The ethynamine backbone provides additional stability and reactivity, making the compound versatile in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(diphenylphosphino)ethane: Another organophosphorus compound with similar coordination properties.

    Bis(diphenylphosphino)methane: Features a different backbone but similar phosphine groups.

    2-(Diphenylphosphino)benzoic acid: Contains a carboxylic acid group instead of an ethynamine backbone.

Uniqueness

2-(Diphenylphosphino)-N,N-diethylethynamine is unique due to its ethynamine backbone, which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific catalytic and synthetic applications.

Properties

CAS No.

54098-18-9

Molecular Formula

C18H20NP

Molecular Weight

281.3 g/mol

IUPAC Name

2-diphenylphosphanyl-N,N-diethylethynamine

InChI

InChI=1S/C18H20NP/c1-3-19(4-2)15-16-20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4H2,1-2H3

InChI Key

YLSDKNCTIBNEOS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C#CP(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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